N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (CAS: 1574583-79-1) is a heterocyclic compound featuring a fused pyrido[2,1-b]quinazoline core. Its molecular formula is C₂₀H₂₀FN₃O₂, with a molecular weight of 353.4 g/mol . The structure includes a 5-methyl substituent, an 11-oxo group, and a carboxamide moiety linked to a 4-fluorophenyl ring. The fluorine atom at the para position of the phenyl group likely enhances metabolic stability and binding affinity, common in pharmacologically active molecules. While its exact biological activity remains unspecified in available literature, its structural features align with compounds studied for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-23-17-12-13(19(25)22-15-8-6-14(21)7-9-15)5-10-16(17)20(26)24-11-3-2-4-18(23)24/h5-10,12,18H,2-4,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCVQXJCUIUFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
In terms of the mode of action, some quinazoline derivatives have been found to have EGFR inhibitory activity . This suggests that they might interact with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, these compounds could potentially slow down or stop the growth of cancer cells .
As for the result of action, some quinazoline derivatives have shown growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
Biological Activity
N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented by the following molecular formula:
Molecular Structure
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- In Vitro Studies : A study evaluated the compound's effects on several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results showed an IC50 value of 12 µM against A549 cells and 15 µM against MCF-7 cells.
- Mechanism of Action : The compound was found to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity
In addition to its anticancer properties, this quinazoline derivative has demonstrated anti-inflammatory effects.
Research Findings
- Cytokine Inhibition : In a study involving LPS-stimulated macrophages, the compound significantly reduced TNF-α production with an IC50 value of 8 µM.
- Mechanism : The anti-inflammatory activity was attributed to the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains.
Results
- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL respectively.
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C20H20FN3O2, featuring a pyridoquinazoline core structure which is known for its biological activity. The presence of the fluorophenyl group contributes to its pharmacological properties by enhancing lipophilicity and potentially improving receptor binding affinity.
Antiallergy Agents
Recent studies have explored the synthesis of derivatives related to this compound as potential antiallergy agents . A series of 11-oxo-pyrido[2,1-b]quinazolinecarboxylic acids were synthesized and evaluated for their efficacy in inhibiting allergic reactions. In particular, one derivative showed oral activity that was more potent than established treatments like cromolyn sodium in rat models .
Anticancer Activity
The compound's structural features suggest potential anticancer properties . Research indicates that pyridoquinazoline derivatives can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in tumor cells .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of heterocyclic compounds similar to N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide. Compounds with similar structures have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Synthesis and Efficacy Evaluation
A systematic study synthesized several analogs of the compound and evaluated them for antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) model. The results indicated that certain derivatives exhibited higher efficacy compared to traditional antiallergy medications .
Case Study 2: Anticancer Mechanisms
In vitro studies demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compounds were tested against MCF-7 and MDA-MB-231 cell lines with promising results indicating their potential as therapeutic agents for breast cancer treatment .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Model Used | Result Summary |
|---|---|---|---|
| Antiallergy | 11-Oxo-pyrido[2,1-b]quinazoline derivative | Rat PCA model | More potent than cromolyn sodium |
| Anticancer | Pyridoquinazoline derivative | MCF-7 and MDA-MB-231 cells | Induces apoptosis; inhibits cell growth |
| Neuroprotection | Similar heterocyclic compounds | Neuronal cell cultures | Reduces oxidative stress; protects neurons |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrido[2,1-b]quinazoline derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
The 3-methylphenyl analog (CAS 1574576-99-0) has a lower molecular weight (349.44 vs. 353.4) and reduced polarity, which might favor passive diffusion but reduce target specificity .
Core Modifications :
- The indolo[2,1-b]quinazoline derivative replaces the pyrido core with an indolo system, introducing a planar aromatic structure that could enhance π-π stacking interactions but reduce solubility.
Synthetic Accessibility :
- The target compound and its analogs are likely synthesized via cyclization and amide coupling, as seen in Schemes 4 and sulfonylation methods . Fluorine and bromine substituents may require halogenation steps, increasing synthetic complexity .
Biological Implications (Inferred) :
Q & A
Q. Challenges :
- Regioselective functionalization of the fused pyrido-quinazoline system.
- Managing steric hindrance during carboxamide coupling.
Q. Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Answer : Use a fractional factorial design to test variables:
| Variable | Levels Tested | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C, 100°C, 120°C | ↑ Temp → ↑ Yield (risk of side products) |
| Solvent Polarity | DMF, THF, Toluene | Polar solvents (DMF) favor cyclization |
| Catalyst Loading | 0.5 eq, 1.0 eq, 1.5 eq | Optimal at 1.0 eq (excess causes byproducts) |
Statistical analysis (e.g., ANOVA) identifies critical factors. Response surface methodology (RSM) refines optimal conditions .
Basic: What spectroscopic methods validate the compound’s structure?
Q. Answer :
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; quinazoline carbonyl at δ 165–170 ppm) .
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₉FN₃O₂: 380.1412) .
- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups .
Q. Advanced: How can X-ray crystallography resolve ambiguities in regiochemistry?
Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of:
- Ring fusion geometry (pyrido-quinazoline orientation).
- Substituent positions (e.g., methyl group at C5 vs. C6).
Example metrics from similar compounds:
| Bond Length (Å) | Angle (°) | Torsion Angle (°) |
|---|---|---|
| C5–N: 1.47 | N–C5–C6: 112 | C3–C4–C5–N: -15.2 |
Density functional theory (DFT) calculations can predict deviations from crystallographic data .
Basic: What biological targets or activities are hypothesized for this compound?
Answer :
The pyrido-quinazoline scaffold is associated with:
Q. Advanced: How to address contradictory bioassay results (e.g., high in vitro vs. low in vivo activity)?
Answer :
| Factor | Investigation Method | Example Findings |
|---|---|---|
| Metabolic Stability | Microsomal incubation + LC-MS | Rapid oxidation of methyl group |
| Solubility | PAMPA assay | LogP > 3 → poor aqueous solubility |
| Protein Binding | Plasma protein binding assay | >90% bound → reduced free drug |
Adjust the scaffold (e.g., introduce hydrophilic groups) or use prodrug strategies .
Basic: How does the fluorophenyl group influence reactivity and stability?
Q. Answer :
- Electron-withdrawing effect : Enhances carboxamide’s electrophilicity, facilitating nucleophilic substitutions .
- Stability : Fluorine reduces oxidative degradation (e.g., resistant to cytochrome P450-mediated metabolism) .
Q. Advanced: What computational tools predict degradation pathways?
Answer :
- Quantum Mechanics (QM) : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., C–F bond stability under UV light).
- Machine Learning (ML) : Train models on PubChem data to predict hydrolytic susceptibility .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer :
Strategy :
Core Modifications : Vary pyrido-quinazoline substituents (e.g., replace methyl with ethyl or halogens).
Carboxamide Replacements : Test sulfonamide, urea, or ester groups.
Q. Example SAR Table :
| Analog | R₁ (Position 5) | R₂ (Carboxamide) | IC₅₀ (EGFR, nM) |
|---|---|---|---|
| 1 | Methyl | 4-Fluorophenyl | 12.4 |
| 2 | Ethyl | 4-Chlorophenyl | 8.7 |
| 3 | H | Phenyl | >100 |
Key trend: Bulky R₁ groups improve potency; electron-deficient aryl enhances binding .
Advanced: How to resolve conflicting data in target identification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
